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Difluoroacetyl fluoride

Cat. No.: B1598356
CAS No.: 2925-22-6
M. Wt: 98.02 g/mol
InChI Key: CRLSHTZUJTXOEL-UHFFFAOYSA-N
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Description

Significance of Fluoroalkyl Moieties in Contemporary Chemical Research

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a widely used strategy in modern chemical research to enhance the properties of the resulting compounds. rsc.org It is estimated that approximately 30% of newly approved drugs, excluding biopharmaceuticals, contain fluorine atoms or fluoroalkyl groups. rsc.org This prevalence is due to the unique effects of fluorine substitution, often referred to as "fluorine effects" or "fluorine magic". rsc.org

The introduction of fluoroalkyl moieties can significantly alter the physical, chemical, and biological properties of a molecule compared to its non-fluorinated counterparts. rsc.orgmdpi.com These changes include:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug molecule, leading to a longer half-life in the body. mdpi.comsmolecule.com

Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can improve its absorption and distribution within biological systems. mdpi.comcymitquimica.com

Bioavailability and Potency: Changes in electronic properties due to the high electronegativity of fluorine can lead to improved binding affinity to biological targets and increased potency of drugs. researchgate.net

Conformational Effects: Fluorine atoms can influence the conformation of molecules through steric and electronic interactions, which can be crucial for biological activity. mdpi.commdpi.com

Fluoroalkyl groups, such as the difluoromethyl group, are of particular interest. The difluoromethyl group is considered a bioisostere of a hydroxyl group or a thiol group, meaning it can replace these groups in a molecule without significantly altering its shape, yet profoundly changing its electronic properties and metabolic stability. researchgate.net This makes difluoromethyl-containing compounds valuable in the design of new pharmaceuticals and agrochemicals. mdpi.comresearchgate.netresearchgate.net

Historical Context and Evolution of Difluoroacetyl Fluoride (B91410) as a Fluorinated Building Block

The journey of difluoroacetyl fluoride as a useful reagent is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment was the isolation of elemental fluorine by Henri Moissan in 1886, which laid the groundwork for the study of fluorinated compounds. smolecule.com The mid-20th century saw the rise of chlorofluorocarbons (CFCs), such as Freon derivatives, which became fundamental in industrial applications. smolecule.com

This compound emerged as a specialized reagent from the advancements in fluorination techniques. The development of methods to synthesize fluorinated acyl derivatives was a key step. smolecule.com Early work focused on related compounds, providing a foundation for the synthesis and understanding of this compound. For instance, the synthesis of 2-(fluorosulfonyl)this compound involved a two-step process starting from tetrafluoroethylene (B6358150) and sulfur trioxide.

The evolution of this compound as a building block has been driven by the need for efficient methods to introduce the difluoroacetyl group into organic molecules. This moiety is a precursor to a range of other difluoromethylated structures. The development of reagents that are easier to handle and more selective has been a significant focus. For example, this compound can be prepared by reacting dichloroacetyl chloride with potassium fluoride. chemicalbook.com More recently, this compound equivalents, such as difluoroacetylpyridine, have been developed to offer a more convenient and safer alternative for certain applications. google.com These reagents can react with various nucleophiles to form new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. google.com

Current Research Landscape and Academic Focus on this compound Chemistry

Current research on this compound is vibrant and focuses on expanding its synthetic utility and understanding its reactivity. The compound is recognized as a valuable intermediate for creating more complex fluorinated molecules for applications in medicinal chemistry and materials science. smolecule.comcymitquimica.com

A significant area of academic interest is the reactivity of this compound with various nucleophiles. The electron-withdrawing fluorine atoms enhance the electrophilicity of the acyl group, making it highly reactive towards nucleophilic substitution. smolecule.comacs.org This reactivity allows for the efficient synthesis of a variety of difluoroacetyl derivatives, including esters, amides, and ketones. google.com

Recent studies have explored the behavior of this compound under Lewis acidic conditions. For example, its reaction with strong Lewis acids like antimony(V) fluoride (SbF₅) leads to the formation of O-coordinated adducts. acs.org These studies provide fundamental insights into the stability and reactivity of highly electron-deficient species. acs.org

Furthermore, this compound and its derivatives are being utilized in transition metal-catalyzed reactions. Palladium-catalyzed fluoro-carbonylation reactions, for instance, can use such compounds to prepare acyl fluorides from organic halides. The development of new catalytic methods for fluoroalkylation remains a major goal in organofluorine chemistry, with a focus on achieving high selectivity and functional group tolerance. researchgate.netrsc.orgbeilstein-journals.org The ultimate aim is to develop straightforward and efficient methods for the late-stage introduction of fluoroalkyl groups into complex molecules, which is highly desirable in drug discovery. mdpi.comresearchgate.net

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂HF₃O nih.gov
Molecular Weight 98.02 g/mol nih.gov
IUPAC Name 2,2-difluoroacetyl fluoride nih.gov
CAS Number 2925-22-6 nih.gov

Table 2: Selected Research Findings on this compound and Related Compounds

Research AreaKey FindingReference
Synthesis Can be synthesized from dichloroacetyl chloride and potassium fluoride. chemicalbook.com
Reactivity Reacts with strong Lewis acids like SbF₅ to form stable O-coordinated adducts at low temperatures. acs.org acs.org
Synthetic Applications Serves as a precursor for difluoroacetyl derivatives such as esters, amides, and ketones through reactions with nucleophiles. google.com google.com
Alternative Reagents Difluoroacetylpyridine can be used as a safer and more convenient equivalent to this compound gas. google.com google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF3O B1598356 Difluoroacetyl fluoride CAS No. 2925-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLSHTZUJTXOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381191
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2925-22-6
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Difluoroacetyl Fluoride

Deoxyfluorination Strategies for Difluoroacetyl Fluoride (B91410) and its Precursors

Deoxyfluorination is a prominent method for the synthesis of organofluorine compounds, involving the replacement of a hydroxyl or carbonyl group with fluorine. researchgate.net This strategy is central to the preparation of difluoroacetyl fluoride and its precursors.

Deoxyfluorination of Carboxylic Acids and Derivatives

The direct conversion of carboxylic acids and their derivatives to acyl fluorides is a fundamental approach. chemrxiv.org Various reagents have been developed for this transformation, each with distinct advantages and limitations. While traditional methods often involve hazardous reagents, newer developments focus on safer and more selective alternatives. sigmaaldrich.com For instance, the deoxyfluorination of glyoxylic acid monohydrate with sulfur tetrafluoride can yield α-fluorohydroxyacetic acid or its acyl fluoride, depending on the stoichiometry. rsc.org However, complete deoxyfluorination to this compound is not always achieved under these conditions. rsc.orgnih.gov

Modern deoxyfluorinating agents like PyFluor and AlkylFluor have been developed to offer greater safety and selectivity compared to older reagents like DAST. sigmaaldrich.comorganic-chemistry.org These reagents have demonstrated broad applicability in converting alcohols to alkyl fluorides and can be adapted for the synthesis of acyl fluorides from carboxylic acids. sigmaaldrich.comorganic-chemistry.org

Utilization of Sulfur Tetrafluoride (SF4) in Deoxyfluorination Pathways

Sulfur tetrafluoride (SF4) is a potent and historically significant reagent for deoxyfluorination. researchgate.net It can convert carboxylic acids directly to trifluoromethyl groups or, under controlled conditions, to acyl fluorides. researchgate.netacs.org The reaction of SF4 with carboxylic acids often requires harsh conditions, including high temperatures and the use of hydrogen fluoride (HF) as a solvent or catalyst. acs.orgbeilstein-journals.org

Recent advancements have focused on mitigating the hazards associated with SF4 by developing continuous flow protocols. acs.orgacs.org These methods offer improved safety profiles by minimizing the amount of gaseous and highly hazardous SF4 used at any given time and can operate under milder conditions without the need for exogenous HF. acs.orgacs.org SF4 has been successfully used for the deoxofluorination of various carboxylic acids, and while it can lead to trifluoromethyl compounds, the formation of acyl fluorides is a key intermediate step. researchgate.net

A notable application involves the reaction of glyoxylic acid monohydrate with SF4. Depending on the molar ratio of the reactants, this can produce α-fluorohydroxyacetic acid or α-fluorohydroxyacetyl fluoride. rsc.orgnih.gov However, even with an excess of SF4, the formation of this compound was not observed, indicating that the final hydroxy group is resistant to substitution under these conditions. rsc.orgnih.gov

Formation of Related α-Fluorohydroxyacetyl Fluoride Intermediates

During the synthesis of this compound via deoxyfluorination of precursors like glyoxylic acid, the formation of partially fluorinated intermediates is a key mechanistic feature. Specifically, α-fluorohydroxyacetyl fluoride has been identified as a stable product when glyoxylic acid monohydrate is treated with two equivalents of sulfur tetrafluoride. rsc.orgnih.gov

The synthesis proceeds in a stepwise manner. The first deoxyfluorination occurs at the geminal diol, which is more nucleophilic than the carboxylic acid group, to form α-fluorohydroxyacetic acid. nih.gov A subsequent deoxyfluorination of the carboxylic acid group then yields α-fluorohydroxyacetyl fluoride. nih.gov Interestingly, further deoxyfluorination of the remaining hydroxyl group to form this compound does not readily occur, even with an excess of SF4. rsc.orgnih.gov This is attributed to the presumed insufficient stabilization of the resulting fluoro carbenium ion intermediate. nih.gov

The characterization of α-fluorohydroxyacetyl fluoride has been achieved through NMR spectroscopy, with distinct signals for the acyl fluoride and the tetrahedral carbon bearing a fluorine and a hydroxyl group. rsc.org This intermediate represents a unique and relatively stable α-fluoroalcohol derivative. rsc.org

Halogen Exchange Reactions in the Preparation of this compound

Halogen exchange (Halex) reactions provide an alternative and efficient pathway to this compound. This method typically involves the substitution of chlorine or bromine atoms with fluorine. A common precursor for this reaction is dichloroacetyl chloride. chemicalbook.comalfa-chemical.com

One documented synthesis involves the reaction of dichloroacetyl chloride with potassium fluoride in the presence of a chromium complex catalyst. chemicalbook.com This reaction proceeds at a moderate temperature of 80°C and produces this compound in high yield. chemicalbook.com The product is gaseous and can be collected or used directly in subsequent reactions. chemicalbook.com Another approach utilizes the reaction of dichloroacetyl chloride with hydrofluoric acid in the gas phase over a chromium-based catalyst to produce this compound, which is then hydrolyzed to difluoroacetic acid. alfa-chemical.com

The Swarts reaction, a well-known halogen exchange method, traditionally uses metallic fluorides like silver fluoride (AgF) or mercuric fluoride (HgF₂) to replace chlorides or bromides with fluorides. allrounder.ai While broadly applicable for alkyl fluorides, its specific application to the synthesis of this compound from a corresponding acyl chloride is a viable strategy. allrounder.ai Furthermore, titanocene (B72419) dihalides have been used to catalyze halogen exchange reactions of aliphatic fluorine compounds, demonstrating high selectivity for C-F bond activation. organic-chemistry.org

A patented method describes the production of difluoroacetyl chloride from this compound through a halogen exchange reaction with calcium chloride. google.com This process can also start from 1-alkoxy-1,1,2,2-tetrafluoroethane, which thermally decomposes to this compound. google.com This indicates the reversible nature of such halogen exchange reactions under specific conditions.

Transition-Metal-Catalyzed Fluorocarbonylation Approaches for Acyl Fluoride Synthesis

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of acyl fluorides, including this compound. thieme-connect.comresearchgate.net These methods often involve the fluorocarbonylation of organic halides or the decarbonylative cross-coupling of acyl fluorides. chemrxiv.orgthieme-connect.com

Palladium-catalyzed fluorocarbonylation of aryl halides using carbon monoxide (CO) gas or its equivalents is a well-established method for preparing various acyl fluorides. researchgate.netresearchgate.net While direct synthesis of this compound via this route from a difluoromethyl halide is less commonly reported, the underlying principles are applicable. Iridium-catalyzed C-H bond activation of arenes followed by decarbonylative coupling with acyl fluorides has also been demonstrated, showcasing the versatility of transition metal catalysis in this area. thieme-connect.com

More directly relevant is the use of this compound as an electrophile in palladium-catalyzed decarbonylative difluoromethylation of aryl boronate esters. nih.gov In this process, a palladium-fluoride intermediate is generated in situ, which is crucial for the subsequent transmetalation step. nih.gov This highlights the role of this compound as both a reactant and a precursor to catalytically active species in modern synthetic methodologies. nih.gov

Development and Application of this compound Equivalent Reagents

Due to the gaseous nature and reactivity of this compound, the development of stable and easy-to-handle equivalent reagents is of significant interest. These equivalents aim to provide the synthetic utility of the difluoroacetyl group without the challenges of handling the gaseous acyl fluoride.

One such approach involves the reaction of this compound gas with pyridine (B92270) to form a fluorinated difluoroacetyl pyridinium (B92312) onium salt. google.com This resulting pyridine solution is stable, easily stored and transported, and can be used as a convenient difluoroacetylating agent. google.com It reacts with various nucleophiles, including alcohols, thiols, amines, and active carbon anions, to form the corresponding esters, thioesters, amides, and difluoroacetoacetates. google.com This provides a safer and more practical alternative for laboratory applications compared to using this compound directly. google.com

The concept of using "equivalent" reagents extends to other areas of fluorine chemistry. For instance, reagents have been developed that act as sources for other reactive fluorine-containing species, simplifying their use in synthesis. The development of such equivalents for this compound is a testament to the ongoing efforts to make challenging reagents more accessible and user-friendly for synthetic chemists.

Synthesis and Characterization of Fluorinated Difluoroacetyl Pyridine Onium Salts

A significant advancement in the use of this compound has been the development of its pyridine-based onium salt equivalents. These reagents offer enhanced stability and ease of handling compared to the gaseous this compound.

The synthesis of fluorinated difluoroacetyl pyridine onium salts is achieved by introducing this compound gas into pyridine. This reaction results in the formation of the onium salt, which can be used as a solution in pyridine. google.com The resulting reagent is a stable and transportable alternative to this compound gas. google.com

Reaction Scheme:

This compound + Pyridine → Fluorinated Difluoroacetyl Pyridine Onium Salt

This method provides a convenient and safer way to utilize the reactivity of this compound in various chemical transformations. The onium salt can be used to form new carbon-oxygen (C-O), carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. google.com For instance, it reacts with alcohols, thiols, amines, and active carbon anion nucleophiles to produce the corresponding esters, thioesters, amides, and difluoroacetoacetates. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of these onium salts. Both proton (¹H NMR) and fluorine (¹⁹F NMR) spectroscopy are used to confirm the structure of the fluorinated difluoroacetyl pyridine onium salt. google.com

A study demonstrated the reactivity of the synthesized fluorinated difluoroacetyl pyridine onium salt through reactions with aniline (B41778) and ethanol (B145695). google.com The reaction with aniline at room temperature for 1.5 hours yielded difluoroacetanilide with a 90% yield. google.com Similarly, the reaction with ethanol at room temperature for 1 hour resulted in the complete conversion of ethanol to ethyl difluoroacetate. google.com

Table 1: Reaction Examples and Yields

ReactantProductReaction Time (hours)Yield
AnilineDifluoroacetanilide1.590%
EthanolEthyl difluoroacetate1Complete Conversion

This table illustrates the effective use of fluorinated difluoroacetyl pyridine onium salt as a difluoroacetylating agent.

Advantages of Stable and Handleable this compound Equivalents

The development of stable and handleable equivalents for this compound, such as the pyridine onium salts, offers numerous advantages in synthetic chemistry.

Key Advantages:

Ease of Preparation and Storage: These equivalents are straightforward to prepare and can be stored and transported easily, unlike the gaseous and potentially explosive tetrafluoroethylene (B6358150) used in the production of this compound. google.com

Enhanced Safety: They provide a safer alternative to using this compound gas directly in reactions. google.com The use of surrogates for toxic gases like difluorophosgene (COF₂) is a recognized strategy for improving safety in chemical synthesis. organic-chemistry.org

Versatile Reactivity: These reagents exhibit good reactivity with a wide range of nucleophiles, including alcohols, thiols, amines, and active carbon anions, to form various difluoroacetylated products. google.com This versatility makes them valuable tools for creating new chemical bonds. google.com

Convenience in Application: Compared to this compound, these stable equivalents are more convenient to handle and use in a laboratory setting. google.com

Broad Substrate Scope: The development of such surrogates allows for a broader range of substrates to be used in difluoroacetylation reactions, including various electronically diverse secondary amines and heterocycles. organic-chemistry.org

The use of this compound surrogates aligns with the principles of Green Chemistry by designing more efficient and less toxic chemical products and processes. google.com The ability to tune the reactivity of related fluorinating agents, such as N-fluoropyridinium salts, by modifying the substituents on the pyridine ring suggests that similar strategies could be applied to this compound equivalents to fine-tune their reactivity for specific applications. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Difluoroacetyl Fluoride

Nucleophilic Reactivity of Difluoroacetyl Fluoride (B91410)

The acyl fluoride group in difluoroacetyl fluoride facilitates rapid nucleophilic substitution, exhibiting greater reactivity compared to its ester and carboxylic acid counterparts. This heightened electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Classical Addition-Elimination Mechanisms in Nucleophilic Substitution

The nucleophilic substitution reactions of this compound generally proceed through a classical addition-elimination mechanism. thieme-connect.com In this two-step process, the nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the fluoride ion, is eliminated, and the carbon-oxygen double bond is reformed. Although the fluoride ion is not considered a superior leaving group, the low electron density at the carbonyl carbon center makes it susceptible to nucleophilic attack. thieme-connect.com

Formation of Carbon-Oxygen (C-O) Bonds: Esterification Reactions

This compound readily reacts with alcohols and alkoxides to form difluoroacetic acid esters. google.comgoogle.com This reaction is a common method for introducing the difluoromethyl group into organic molecules. For instance, the reaction of this compound with aliphatic or alicyclic alcohols in the presence of a heterogeneous inorganic base yields the corresponding difluoroacetic acid ester. google.com Similarly, it reacts with ethanol (B145695) to produce ethyl difluoroacetate. google.com

The table below summarizes the reaction of this compound with various alcohols to form esters.

AlcoholProductReference
Aliphatic or Alicyclic AlcoholDifluoroacetic acid ester google.com
EthanolEthyl difluoroacetate google.com

Formation of Carbon-Sulfur (C-S) Bonds: Thioester Synthesis

In a similar fashion to esterification, this compound reacts with thiols to form thioesters. google.comwikipedia.org This reaction provides a direct route to difluoroacetyl thioesters, which are valuable intermediates in organic synthesis. For example, the reaction with a thiol can be carried out at room temperature to completion. google.com The general synthesis of thioesters can also be achieved by reacting an acid chloride with an alkali metal salt of a thiol. wikipedia.org

The following table illustrates the formation of thioesters from this compound and thiols.

ThiolProductReference
Generic ThiolDifluoroacetic acid thioester google.com

Formation of Carbon-Nitrogen (C-N) Bonds: Amide Synthesis

The reaction of this compound with amines leads to the formation of difluoroacetamides. google.com This amide bond formation is a crucial transformation in the synthesis of various biologically active molecules. For instance, this compound reacts with aniline (B41778) at low temperatures to produce N-phenyl-2,2-difluoroacetamide in high yield. google.com

The table below presents an example of amide synthesis using this compound.

AmineProductYieldReference
AnilineN-phenyl-2,2-difluoroacetamide90% google.com

Formation of Carbon-Carbon (C-C) Bonds with Active Carbon Anion Nucleophiles

This compound can also react with active carbon anion nucleophiles to form new carbon-carbon bonds. google.com These reactions are significant for constructing more complex carbon skeletons containing the difluoroacetyl group. For example, it reacts with the sodium salt of ethyl acetoacetate (B1235776) to form the corresponding difluoroacetoacetate derivative. google.com In another instance, palladium-catalyzed decarbonylative cross-coupling of this compound with aryl boronate esters has been developed to synthesize difluoromethylated arenes. nih.govdigitellinc.comcolab.ws This reaction proceeds through an acyl-Pd(II)-F intermediate, followed by decarbonylation. thieme-connect.com

The table below showcases the formation of C-C bonds with this compound.

Carbon NucleophileProductCatalyst/ConditionsReference
Sodium ethylate/Ethyl acetateDifluoroacetoacetate derivative40 °C google.com
Aryl boronate estersDifluoromethylated arenesPalladium catalyst nih.govdigitellinc.comcolab.ws

Acylation of Sterically Hindered Nucleophiles

A notable feature of acyl fluorides, including this compound, is their ability to acylate sterically hindered nucleophiles. nih.gov The small size of the fluorine atom allows for reactions with bulky nucleophiles where other acyl halides might fail due to steric hindrance. nih.gov This property is particularly advantageous in the synthesis of sterically demanding amides and esters, which are often challenging to prepare using conventional methods. nih.gov For example, bulky lithium amides react effectively with acyl fluorides to yield sterically hindered amides. nih.gov

Electrophilic Activation and Reactivity of this compound

The presence of three fluorine atoms in this compound significantly influences its electronic properties and reactivity, particularly the electrophilicity of its carbonyl carbon.

Electrophilicity of the Carbonyl Carbon Center

The carbonyl carbon in this compound exhibits a pronounced electrophilic character. This is attributed to the strong electron-withdrawing inductive effects of the two fluorine atoms on the α-carbon and the fluorine atom of the acyl fluoride group. This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack.

Protonation of the carbonyl group further enhances the electrophilicity of the carbonyl carbon. rsc.org In superacidic media, this increased electrophilicity facilitates the addition of hydrogen fluoride (HF) to the carbonyl bond. rsc.org Quantum chemical calculations have been employed to provide a more detailed understanding of the versatile reactivity of haloacetyl fluorides, including this compound, in superacidic systems. rsc.org

Reactions in Superacidic Media and Formation of Oxonium Species

In the presence of superacidic systems, such as a mixture of hydrogen fluoride and antimony pentafluoride (HF/SbF₅), this compound undergoes protonation and subsequent HF addition to form an oxonium species. rsc.org Specifically, at low temperatures like -60 °C, this compound reacts in HF/SbF₅ to produce the protonated 1,1,2,2-tetrafluoroethanol, which exists as the oxonium salt [CHF₂CF₂OH₂]⁺[SbF₆]⁻. rsc.org

The formation of this oxonium species is a result of the equilibrium shifting towards the α-fluoroalcohol in the presence of a strong Lewis acid like SbF₅. rsc.org While haloacetyl fluorides can form equilibria with their corresponding α-fluoroalcohols in anhydrous hydrogen fluoride (aHF), the addition of SbF₅ stabilizes the alcohol as an oxonium salt. rsc.org Interestingly, under these conditions, the protonated form of this compound itself is not observed, which contrasts with the reactivity of other haloacetyl fluorides like dichloroacetyl fluoride. rsc.orguni-muenchen.de

The formation of the oxonium species is confirmed by low-temperature NMR spectroscopy. rsc.org The following table summarizes the observed NMR shifts for the starting material and the resulting oxonium salt in HF/SbF₅ at -60 °C.

Species Nucleus Chemical Shift (ppm) Multiplicity Assignment
[CHF₂CF₂OH₂]⁺¹H5.60tripletCHF₂
9.81singletOH₂⁺
¹⁹F-90.62singletCF₂OH₂
-141.33doubletCHF₂
¹³C115.6triplet of tripletsCF₂OH₂
105.8triplet of tripletsCHF₂
Table 1: NMR Data for [CHF₂CF₂OH₂]⁺ in HF/SbF₅ at -60 °C. rsc.org

Generation and Stability Studies of Protonated α-Fluoroalcohols

The reaction of this compound in superacidic media provides a pathway to generate protonated α-fluoroalcohols. rsc.org The resulting oxonium salt, [CHF₂CF₂OH₂]⁺[SbF₆]⁻, is an example of a protonated α-fluoroalcohol that has been isolated as a solid and characterized by low-temperature vibrational spectroscopy and single-crystal X-ray diffraction. rsc.org

The stability of these protonated species is highly dependent on the reaction conditions. While protonated perfluoroethanol is only stable in solution, protonated 1,1,2,2-tetrafluoroethanol can be isolated. rsc.org The stability of α-fluoroalcohols is generally limited, as they are prone to decomposition. cas.cn However, their conversion to oxonium salts in superacidic media provides a method for their stabilization and characterization. rsc.orgrsc.org

Transition-Metal-Catalyzed Transformations Involving this compound

This compound also serves as a valuable reagent in transition-metal-catalyzed reactions, offering a direct route to introduce the difluoromethyl group into organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts have been effectively utilized to mediate cross-coupling reactions involving this compound. These reactions often proceed through a decarbonylative pathway, where the carbonyl group is eliminated as carbon monoxide.

A significant application of this compound is in the palladium-catalyzed decarbonylative difluoromethylation of aryl boronate esters. acs.orgnih.gov This reaction provides a method for the synthesis of difluoromethylated arenes, which are important motifs in medicinal and materials chemistry. acs.orgdokumen.pub

The catalytic cycle involves several key steps, including oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. acs.orgnih.gov Studies have shown that the use of aryl neopentylglycol boronate esters as coupling partners can prevent uncatalyzed background reactions. acs.orgnih.gov The choice of ligand is also crucial, with SPhos being an effective ligand for this transformation. acs.org

Mechanistic investigations have revealed that the decarbonylative step is significantly faster for the difluoromethyl group (CHF₂) compared to the trifluoromethyl group (CF₃). acs.orgnih.gov Computational studies suggest that a favorable interaction between the hydrogen atom of the difluoromethyl group and another atom in the complex (F₂C–H---X) helps to accelerate this step. acs.orgnih.gov Furthermore, the transmetalation step is efficient when using this compound. acs.orgnih.gov

The following table lists some of the key components and conditions for this reaction.

Component Description
Difluoromethyl Source This compound
Aryl Source Aryl neopentylglycol boronate esters
Catalyst Palladium complex
Ligand SPhos
Key Reaction Feature Decarbonylative cross-coupling
Table 2: Key Components for Palladium-Catalyzed Decarbonylative Difluoromethylation.
Interrogation of Catalytic Cycle Steps: Oxidative Addition, Carbonyl De-insertion, Transmetalation, and Reductive Elimination

The catalytic cycle involving this compound in cross-coupling reactions is a finely tuned sequence of fundamental organometallic steps. Mechanistic studies have been crucial in understanding and optimizing these transformations. The primary steps involved are oxidative addition, carbonyl de-insertion (or decarbonylation), transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the C-F bond of this compound to a low-valent transition metal center, commonly palladium(0) or nickel(0). thieme-connect.com This step forms an acyl-metal(II)-fluoride intermediate. thieme-connect.com For instance, this compound undergoes oxidative addition to a palladium(0) complex to yield an acyl-Pd(II)-F intermediate. thieme-connect.com The high electrophilicity of this compound facilitates this step. nih.govnih.gov

Carbonyl De-insertion: Following oxidative addition, a key step is the carbonyl de-insertion, where the carbonyl group is eliminated from the acyl-metal intermediate. This process generates a difluoromethyl-metal(II)-fluoride species. thieme-connect.com In palladium-catalyzed reactions, the acyl-Pd(II)-F intermediate undergoes preferential carbonyl de-insertion to form a difluoromethyl-Pd(II)-F intermediate. thieme-connect.com The presence of this crucial intermediate has been confirmed by 19F NMR spectroscopy. thieme-connect.com Computational studies have suggested that a favorable interaction between the hydrogen and the X-type ligand (F2C–H----X) accelerates the carbonyl de-insertion process for difluoromethyl groups compared to trifluoromethyl groups. nih.govnih.gov This decarbonylation is a critical step that often occurs before transmetalation. thieme-connect.comresearchgate.net

Transmetalation: The transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (like an organoboron or organosilicon compound) to the metal center, displacing the fluoride ligand. Studies have shown that transmetalation can be a challenging and rate-limiting step. nih.govnih.gov For example, the reaction between the Pd(II)-difluoroacetate intermediate and aryl boronate esters is slow. nih.gov However, a significant breakthrough was the discovery that a palladium(II)-fluoride intermediate, generated directly from this compound, is highly active for transmetalation without the need for an external base. nih.govnih.govnih.gov The fluoride ligand on the metal center is proposed to act as an internal base, facilitating the transfer of the aryl group from the boronic acid. nih.govresearchgate.net

Suzuki-Miyaura-Type Coupling with Boronic Acids

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction, traditionally pairs organoboron compounds with organic halides. yonedalabs.com A significant advancement has been the use of acyl fluorides, including this compound, as electrophilic partners. This approach allows for the synthesis of difluoromethylated arenes through a decarbonylative pathway. thieme-connect.comnih.gov

A key feature of using this compound in Suzuki-Miyaura-type couplings is the ability to perform the reaction under base-free conditions. nih.govnih.gov The catalytic cycle generates an aryl-nickel-fluoride or aryl-palladium-fluoride intermediate, where the fluoride ligand itself facilitates the transmetalation step with the boronic acid, obviating the need for an external base. nih.govnih.gov This is particularly advantageous for substrates that are sensitive to basic conditions. nih.gov

In a typical reaction, this compound is coupled with arylboronic esters. The palladium-catalyzed process involves an oxidative addition/decarbonylation sequence to form a difluoromethyl-palladium-fluoride complex. This intermediate then reacts with the arylboronic ester in the transmetalation step, followed by reductive elimination to yield the difluoromethylated arene product. nih.gov Sanford and colleagues developed an (SPhos)Pd-catalyzed decarbonylative difluoromethylation of aryl neopentylglycol boronate esters using this compound. nih.govnih.gov

The reaction tolerates a variety of functional groups on the aryl boronate ester, particularly electron-withdrawing groups such as nitriles, ketones, esters, and sulfonamides. nih.gov

Table 1: Examples of Palladium-Catalyzed Decarbonylative Difluoromethylation with Aryl Boronate Esters

Entry Aryl Boronate Ester Substituent Yield (%)
1 4-CN 86
2 3-CN 93
3 4-C(O)Me 92
4 4-C(O)Ph 67
5 3-C(O)Ph 72
6 4-CO2Me 86

Data sourced from mechanistic studies on decarbonylative cross-coupling reactions. nih.gov

Hiyama-Type Coupling with Organosilanes

The Hiyama coupling utilizes organosilanes as coupling partners in palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Hiyama-type reaction can be adapted for the decarbonylative functionalization of this compound. The activation of the relatively inert C-Si bond is a crucial aspect of this reaction, typically achieved with a fluoride source like TBAF (tetrabutylammonium fluoride). wikipedia.orgorganic-chemistry.org

In the context of acyl fluorides, palladium-catalyzed Hiyama-type couplings have been developed to synthesize ketones. thieme-connect.com While specific examples focusing solely on this compound are less detailed in the provided literature, the general mechanism involves the oxidative addition of the acyl fluoride to the palladium(0) catalyst. The organosilane, activated by a fluoride ion, then undergoes transmetalation with the palladium(II) intermediate. Subsequent reductive elimination yields the ketone product. thieme-connect.comorganic-chemistry.org

Recent developments have focused on stereoselective Hiyama cross-coupling reactions of gem-difluoroalkenes, highlighting the ongoing interest in C-F bond functionalization using organosilicon reagents. nih.gov These reactions often employ organosiloxanes, which can be more reactive than other organosilanes. nih.gov The Hiyama-Denmark coupling represents a variation that can proceed without a fluoride activator by using organosilanols, which is advantageous for substrates with silyl-protecting groups. wikipedia.orgorganic-chemistry.org

Nickel-Catalyzed Cross-Electrophilic Coupling Reactions

Nickel catalysis has emerged as a powerful tool for cross-electrophile coupling, a strategy that joins two different electrophiles under reductive conditions. This approach is particularly valuable for forming C-C bonds that are challenging to construct via traditional cross-coupling methods.

Synthesis of Unsymmetrical Ketones from Alkylpyridinium Salts and Vinyl Triflates

Nickel-catalyzed cross-electrophilic coupling has been successfully employed for the synthesis of unsymmetrical ketones using acyl fluorides as one of the electrophilic partners. thieme-connect.com In 2020, Weix and coworkers developed a method that couples acyl fluorides with N-alkylpyridinium salts. thieme-connect.com This reaction proceeds with good functional-group tolerance. The proposed mechanism involves the single-electron transfer (SET) reduction of the N-alkylpyridinium salt to release an alkyl radical. Concurrently, the acyl fluoride undergoes oxidative addition to a Ni(0) complex, which then rapidly combines with the alkyl radical to form the unsymmetrical ketone product. thieme-connect.com

Another significant development by Shu and colleagues in 2019 demonstrated the nickel-catalyzed reductive coupling of acyl fluorides with vinyl triflates to produce enones, which are important structural motifs in biologically active compounds. thieme-connect.com

The proposed catalytic cycle for the coupling with vinyl triflates is as follows:

Oxidative Addition: The vinyl triflate undergoes oxidative addition to the Ni(0) catalyst, forming a nickel(II) intermediate.

Reduction: This intermediate is reduced by a metal reductant, such as manganese, to a more reactive Ni(I) species.

Second Oxidative Addition: The acyl fluoride then adds to the Ni(I) complex, generating a Ni(III) species.

Reductive Elimination: Finally, reductive elimination from the Ni(III) center liberates the enone product and regenerates a Ni(I) species, which is further reduced to Ni(0) to continue the catalytic cycle. thieme-connect.com

Table 2: Nickel-Catalyzed Cross-Electrophilic Acylation with Acyl Fluorides and Vinyl Triflates

Entry Acyl Fluoride Vinyl Triflate Ligand Yield (%)
1 Benzoyl fluoride 1-Phenylvinyl triflate dtbbpy 85
2 4-Methoxybenzoyl fluoride 1-Phenylvinyl triflate dtbbpy 78
3 2-Naphthoyl fluoride 1-Phenylvinyl triflate dtbbpy 92
4 Benzoyl fluoride Cyclohexenyl triflate dtbbpy 75

Data represents typical yields from the described nickel-catalyzed methodology. thieme-connect.com

Enantioselective Transformations utilizing Carbamoyl (B1232498) Fluoride Analogues

While direct enantioselective transformations of this compound are not extensively detailed, research on analogous carbamoyl fluorides provides significant insights. Carbamoyl fluorides, which are isosteres of acyl fluorides, have been utilized in nickel-catalyzed enantioselective reactions. thieme-connect.com

In 2020, Ye and coworkers reported a nickel-catalyzed enantioselective intramolecular cyclization of carbamoyl fluorides containing an alkene moiety with arylboronic acids. thieme-connect.com This transformation successfully constructed γ-lactams with all-carbon quaternary centers in good yields and high enantioselectivity (up to 97% ee). The reaction demonstrates the potential for developing highly stereoselective C-C bond-forming reactions using acyl fluoride-type functionalities. The principles underlying these transformations, involving the generation of chiral nickel intermediates, could potentially be extended to reactions involving this compound to create chiral difluoromethyl-containing compounds. thieme-connect.com

C-F Bond Activation and Functionalization Mediated by Transition Metals, N-Heterocyclic Carbenes, and Phosphines

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond are central to the reactivity of this compound in catalysis. thieme-connect.comsioc-journal.cn The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. nih.gov However, transition metals, N-Heterocyclic Carbenes (NHCs), and phosphines have been instrumental in overcoming this hurdle.

Transition Metals: Transition metals, particularly palladium and nickel, are at the forefront of C-F bond activation. thieme-connect.comyork.ac.uk The mechanism typically involves the oxidative addition of the C-F bond to a low-valent metal center. thieme-connect.comnih.gov In the context of this compound, this is the initial step in many decarbonylative cross-coupling reactions. thieme-connect.comnih.gov The choice of metal is crucial; for instance, nickel is often more effective for C-F bond activation than palladium. york.ac.uk These metal-catalyzed reactions enable the conversion of the robust C-F bond into more versatile C-C, C-H, or C-heteroatom bonds. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are widely used as ligands in transition metal catalysis. They are strong σ-donors that can stabilize the metal center and promote oxidative addition. In palladium-catalyzed fluorination reactions, axially chiral C2-symmetric NHC palladium complexes have been used, demonstrating their role in creating a specific coordination environment for the catalytic transformation. beilstein-journals.org

Phosphines: Phosphine (B1218219) ligands play a critical role in tuning the electronic and steric properties of the metal catalyst, thereby influencing its reactivity towards C-F bond activation. thieme-connect.com For example, in the palladium-catalyzed decarbonylative difluoromethylation with this compound, the use of the dialkylbiaryl phosphine ligand SPhos was found to be effective. nih.gov Similarly, in Suzuki-Miyaura couplings of acyl fluorides, phosphine ligands like PCy3 are employed. thieme-connect.com The appropriate choice of phosphine ligand can influence which step of the catalytic cycle is rate-limiting and can even alter the reaction pathway, for instance, by favoring decarbonylation before transmetalation. thieme-connect.com

Computational and Theoretical Studies on Difluoroacetyl Fluoride Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for understanding the fundamental electronic properties and reactivity of difluoroacetyl fluoride (B91410). These computational methods allow for the precise modeling of molecular characteristics that are often difficult to determine experimentally.

Assessment of Electrophilicity and Fluoride Ion Affinities

The reactivity of haloacetyl fluorides, including difluoroacetyl fluoride, is strongly correlated with the electron-pulling nature of the halogen substituents and the strength of interacting Lewis acids. acs.org Computational studies have been employed to quantify the Lewis acidity of these compounds, often using the fluoride ion affinity (FIA) as a key descriptor. acs.orgresearchgate.net The FIA is defined as the negative reaction enthalpy for the binding of a fluoride ion to a Lewis acid in the gas phase. acs.org

Investigations into the reactions of various haloacetyl fluorides with strong Lewis acids like arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅) have shown that this compound (F₂AcF) requires a strong Lewis acid to react. acs.org For instance, F₂AcF reacts with SbF₅ to form an O-coordinated adduct, but no reaction is observed with AsF₅ under similar conditions. acs.org This indicates a high degree of electrophilicity, which is influenced by the strong electron-withdrawing effects of the fluorine atoms. The calculated molecular electrostatic potentials (MEPs) for haloacetyl fluorides like F₂AcF show electron-deficient regions (π-holes) around the carbonyl carbon atom, indicating a prime site for electrophilic attack. rsc.org

The global electrophilicity index (GEI) is another metric used to assess Lewis acidity. nih.govresearchgate.net It is calculated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and provides an intrinsic measure of electrophilicity, independent of a specific reaction partner. researchgate.net For a series of related compounds, a higher GEI value corresponds to greater Lewis acidity. nih.govresearchgate.net

Calculated Fluoride Ion Affinities (FIA) for Selected Lewis Acids
Lewis AcidComputational MethodCalculated FIA (kJ/mol)Reference
BF₃BP/def2SVPP343 acs.org
AsF₅BP/def2SVPP475 acs.org
SbF₅BP/def2SVPP508 acs.org

Stability and Properties of Haloacetylium Ions

Haloacetylium ions are highly reactive intermediates in haloacylation reactions. acs.org Their stability is a subject of significant interest. Early research by George Olah in 1974 showed that attempts to generate di- or trihalogenated haloacetyl cations were unsuccessful due to their low stability and rapid decarbonylation. acs.org The strong electron-withdrawing nature of the halogen substituents destabilizes the cation.

Quantum chemical calculations help explain these observations. The stability of haloacetylium ions is influenced by a balance between the inductive effects of the halogen substituents and the potential for "back-donation" from the halogen's lone pairs to the carbocation center. acs.orgresearchgate.net While fluorine is highly electronegative, it can also participate in this stabilizing back-donation. researchgate.net However, in the case of difluoroacetylium ion (CHF₂CO⁺), the powerful inductive pull of the two fluorine atoms on the alpha-carbon significantly destabilizes the cation, making it prone to decomposition. acs.org

Analysis of Protonated Oxonium Species and α-Fluoroalcohols

In superacidic media, such as a mixture of hydrogen fluoride and antimony pentafluoride (HF/SbF₅), this compound exhibits interesting reactivity. rsc.orgrsc.org Instead of forming a stable protonated acyl fluoride, it reacts with HF to form an oxonium species, specifically protonated 1,1,2,2-tetrafluoroethanol. rsc.orgrsc.org

Low-temperature NMR spectroscopy confirmed the formation of the oxonium species [CHF₂CF₂OH₂]⁺[SbF₆]⁻ when this compound was treated with HF/SbF₅. rsc.org The protonated acyl fluoride, [CHF₂C(OH)F]⁺, is believed to be an intermediate, but its high electrophilicity, enhanced by the CHF₂ group, leads to a rapid addition of HF. rsc.org Quantum chemical calculations performed at the MP2/aug-cc-pVTZ level of theory support this reaction pathway, showing that the substitution of less electronegative groups with the CHF₂ moiety significantly increases the electrophilicity of the protonated acyl fluoride. rsc.org This increased electrophilicity represents the stability limit for isolating such protonated species from HF/SbF₅. rsc.org The resulting protonated α-fluoroalcohol, [CHF₂CF₂OH₂]⁺[SbF₆]⁻, has been successfully isolated as a solid and characterized. rsc.orgrsc.org

Molecular Orbital (MO) Theory Applications in Reaction Pathway Analysis

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, provides a framework for understanding and predicting the pathways of chemical reactions. numberanalytics.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com

In the context of this compound chemistry, MO theory is crucial for analyzing its reactivity towards nucleophiles and in catalytic cycles. For example, in the palladium-catalyzed decarbonylative difluoromethylation of aryl boronate esters, computational studies based on MO principles revealed that a favorable interaction between a hydrogen atom on the difluoromethyl group and another atom (F₂C-H---X) helps to accelerate the key carbonyl de-insertion step. nih.gov The analysis of the molecular orbitals of the reactants and intermediates helps to identify the most likely reaction sites and the stereochemical outcomes. numberanalytics.com The energy gap between the HOMO of a nucleophile and the LUMO of this compound can predict the reaction's feasibility; a smaller gap generally indicates a more favorable reaction. numberanalytics.com

Conformational Analysis of this compound and its Derivatives

The rotational isomerism of this compound has been a subject of theoretical and experimental investigation. kisti.re.krglobalauthorid.com Like many acyl halides, this compound can exist in different conformations due to rotation around the C-C single bond. Computational studies are used to calculate the potential energy surface as a function of the relevant dihedral angles, identifying the stable conformers (minima on the surface) and the transition states for their interconversion. mdpi.com

Early studies on the vibrational spectra (infrared and Raman) of this compound, combined with computational analysis, sought to determine the relative stability of its conformers. globalauthorid.com Such analyses are critical for interpreting spectroscopic data accurately and understanding the molecule's thermodynamic properties. The specific conformations can influence the molecule's reactivity and interactions.

Density Functional Theory (DFT) Investigations into Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating complex reaction mechanisms involving organometallic species and fluorinated compounds. nih.govmdpi.com DFT calculations provide a good balance between computational cost and accuracy for many systems. fiveable.me

A notable application of DFT in this area is the study of the (SPhos)Pd-catalyzed decarbonylative difluoromethylation using this compound as the difluoromethyl source. nih.gov These computational studies were instrumental in understanding the catalytic cycle, which involves steps like oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. nih.gov DFT calculations revealed that for the difluoromethyl group (CHF₂), the carbonyl de-insertion and reductive elimination steps are significantly faster compared to the trifluoromethyl group (CF₃). nih.gov The calculations identified a stabilizing F₂C-H---X interaction as a key factor in accelerating the de-insertion step, providing crucial insights that guided the development of the catalytic process. nih.gov DFT methods are also used to model transition states, predict reaction pathways, and understand the influence of solvents and ligands on the reaction outcomes.

Key Steps in Pd-Catalyzed Decarbonylative Difluoromethylation Investigated by DFT
Catalytic Cycle StepComputational FindingSignificance
Oxidative AdditionFeasible addition of Ar-M' to the Pd center.Initiates the catalytic cycle.
Carbonyl De-insertionAccelerated for CHF₂ due to a favorable F₂C-H---X interaction.A rate-limiting step that is improved for the difluoro- case. nih.gov
TransmetalationFast when using this compound (X=F).Efficient transfer of the aryl group to the palladium complex. nih.gov
Reductive EliminationAccelerated for CHF₂ compared to CF₃.The final step to form the C-C bond and regenerate the catalyst. nih.gov

Applications of Difluoroacetyl Fluoride in Advanced Organic Synthesis

Strategic Reagent in Pharmaceutical Synthesis

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. Difluoroacetyl fluoride (B91410) serves as a key reagent in this context, enabling the precise installation of difluoromethyl and difluoroacetyl groups.

Introduction of Difluoromethyl (CHF2) and Difluoroacetyl (CHF2C(O)) Groups

Difluoroacetyl fluoride is a potent reagent for the introduction of the difluoroacetyl group (CHF2C(O)) into organic substrates. It readily reacts with various nucleophiles, such as alcohols, thiols, and amines, to form the corresponding difluoroacetyl esters, thioesters, and amides. google.com This reactivity provides a direct pathway to a wide array of difluoroacetylated compounds.

Furthermore, under certain catalytic conditions, typically involving transition metals like palladium, this compound can undergo a decarbonylative process. thieme-connect.com This reaction effectively releases the difluoromethyl (CHF2) group, which can then be coupled with various organic partners. This dual reactivity makes it a valuable tool for medicinal chemists, allowing for the selective synthesis of molecules containing either the CHF2C(O) or the CHF2 moiety, depending on the reaction conditions employed. For instance, it has been reported as a useful reagent for the introduction of a difluoromethyl group into organic compounds. google.com

A key challenge with this compound is that it exists as a gas at room temperature, which can complicate its handling and transportation. google.com To address this, a more convenient and safer equivalent has been developed by reacting this compound gas with pyridine (B92270) to form a stable fluorinated difluoroacetyl pyridine onium salt solution. google.com This reagent is easier to store and transport and exhibits good reactivity with nucleophiles like alcohols, amines, and active carbon anions to form new C-O, C-S, C-N, and C-C bonds. google.com

Development of Bioactive Fluoroalkylated Drug Candidates

The difluoromethyl group is of particular interest in drug design as it can act as a lipophilic bioisostere for functional groups like hydroxyl, amino, or sulfanyl. The inclusion of fluorine atoms can lead to dramatic changes in the acidity or basicity of neighboring groups, dipole moment, lipophilicity, and metabolic stability. researchgate.net Consequently, the development of reagents and methods for fluoroalkylation is a major focus in pharmaceutical research.

This compound is instrumental in the synthesis of these valuable fluoroalkylated molecules. Its ability to serve as a precursor to both difluoroacetylated and difluoromethylated compounds allows for the creation of diverse molecular libraries for biological screening. Research has demonstrated the utility of related fluoroalkylation methods in the synthesis of key intermediates for anticancer drug candidates. The strategic introduction of fluorine-containing groups is a common tactic to improve the biological and physical properties of pharmaceuticals. researchgate.net

Role in Agrochemical Research and Development

Similar to the pharmaceutical sector, the agrochemical industry frequently utilizes fluorinated compounds to enhance the efficacy and selectivity of its products. researchgate.net this compound and its derivatives serve as important intermediates in the synthesis of next-generation herbicides, fungicides, and insecticides. lookchem.comgoogle.com The presence of fluorine atoms in the final product can lead to improved potency, metabolic stability, and better uptake by the target organism. cymitquimica.comnih.gov

While specific commercial agrochemicals are often the result of complex, multi-step syntheses, the foundational building blocks are critical. This compound provides access to key difluoroacetylated and difluoromethylated intermediates that are subsequently elaborated into final products. google.com For example, this compound has been cited in patent literature as a reactant in the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, a key component for a class of fungicides known as pyrazole (B372694) carboxanilides. google.com The incorporation of fluorine can enhance the effectiveness and selectivity of these compounds in pest control and crop protection. lookchem.com

Table 1: Role of this compound Analogs in Agrochemical Synthesis
Agrochemical ClassRole of Fluorinated IntermediateObserved BenefitsReference
Fungicides (e.g., Pyrazole Carboxanilides)Serves as a building block for the core heterocyclic structure.Enhanced biological activity and target specificity. google.com
General PesticidesIntermediate for introducing CHF2 or CHF2C(O) groups.Improved efficacy, metabolic stability, and selectivity. lookchem.com, nih.gov
Herbicides/InsecticidesUsed as a key intermediate in the development of new active ingredients.Increased potency and favorable environmental profile. researchgate.net

Versatility as a General Fluorinating Reagent in Organic Transformations

While the term "fluorinating reagent" can broadly refer to any compound that adds fluorine, the primary and most documented role of this compound is as a difluoroacetylating and, via decarbonylation, a difluoromethylating agent. thieme-connect.comgoogle.com Its versatility stems from the two distinct, synthetically valuable fluorine-containing groups it can deliver.

Acyl fluorides, as a class, can participate in a wide range of transformations. thieme-connect.com this compound's utility is demonstrated by its reactions with various nucleophiles to create difluoroacetyl derivatives. A patent describes its reaction with alcohols, thiols, amines, and active carbon anions to generate corresponding esters, thioesters, amides, and difluoroacetoacetates, showcasing its broad applicability as a difluoroacetylating agent. google.com

The transition metal-catalyzed decarbonylative coupling represents a significant extension of its versatility, transforming it from a C2-source (CHF2C(O)) to a C1-source (CHF2). This transformation is crucial for synthesizing aryldifluoromethanes, an important structural motif in many bioactive molecules. thieme-connect.com

Synthesis of Specialized Fluorine-Containing Building Blocks and Intermediates

This compound is not only a reagent for modifying existing molecules but also a starting material for the synthesis of other valuable, specialized fluorinated building blocks. google.com These intermediates can offer advantages in handling, stability, or reactivity for subsequent synthetic steps.

One notable example is the preparation of a this compound-pyridine complex. This salt is more stable and easier to handle than the gaseous this compound, acting as a convenient "equivalent" reagent for difluoroacetylation. google.com Additionally, this compound can be converted to difluoroacetyl chloride, another important and widely used reagent for introducing the difluoroacetyl group. google.com The synthesis of these secondary reagents expands the toolkit available to chemists for incorporating fluorine into complex targets.

Table 2: Synthesis of Fluorinated Building Blocks from this compound
Starting MaterialReagent/ConditionsProduct (Building Block)Synthetic UtilityReference
This compoundPyridineFluorinated difluoroacetyl pyridine oniumStable, easy-to-handle difluoroacetylating agent. google.com
This compoundCalcium Chloride (or other chlorinating agents)Difluoroacetyl chlorideCommon reagent for difluoroacetylation. google.com
This compoundAlcohols, Amines, ThiolsDifluoroacetic esters, amides, thioestersVersatile intermediates for further elaboration. google.com

Advanced Spectroscopic and Structural Characterization of Difluoroacetyl Fluoride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of difluoroacetyl fluoride (B91410), offering detailed insights into its fluorine-rich environment.

The structure of difluoroacetyl fluoride can be unequivocally confirmed through the analysis of its ¹H, ¹⁹F, and ¹³C NMR spectra. In a solution of anhydrous hydrogen fluoride (aHF) at -60 °C, the compound displays characteristic signals corresponding to its unique atomic arrangement. rsc.orgrsc.org The spectra are defined by the chemical shifts (δ) and the spin-spin coupling constants (J) that arise from interactions between the nuclei. rsc.org

The ¹H NMR spectrum shows a triplet, a result of the proton in the CHF₂ group coupling with the two adjacent fluorine atoms. The ¹⁹F NMR spectrum is more complex, revealing two distinct fluorine environments: the acyl fluoride (-COF) and the difluoromethyl group (-CHF₂). The acyl fluoride appears as a doublet due to coupling with the single proton, while the difluoromethyl fluorines appear as a doublet of doublets, coupling with both the proton and the acyl fluoride fluorine. The ¹³C NMR spectrum exhibits two resonances for the two carbon atoms, each split into complex multiplets by the attached fluorine atoms and the proton. rsc.org

Detailed NMR data for this compound in anhydrous hydrogen fluoride at -60 °C are presented below. rsc.org

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H 6.07tJH,F = 50.6CHF₂
¹⁹F 19.74dJF,H = 11.5COF
-132.65ddJF,H = 50.6, JF,F = 11.5CHF₂
¹³C 155.1dtJC,F = 374.5, JC,H = 33.8C OF
104.7tdJC,F = 248.2, JC,H = 77.7C HF₂
NMR data recorded in anhydrous hydrogen fluoride (aHF) at -60 °C with acetone-d₆ as an external standard. rsc.org

The behavior of this compound in the binary superacidic system HF/SbF₅ has been investigated using low-temperature NMR spectroscopy at -60 °C. rsc.org In this highly acidic environment, this compound undergoes a reaction involving the addition of HF across the carbonyl bond. rsc.org This leads to the formation of an oxonium species, protonated 1,1,2,2-tetrafluoroethanol, which exists in equilibrium with the starting acyl fluoride. rsc.orgrsc.org

Significantly, under these conditions, the protonated form of the acyl fluoride itself is not observed. rsc.orgrsc.org The equilibrium strongly favors the formation of the oxonium salt, [CHF₂CF₂OH₂][SbF₆]. rsc.org The NMR spectra clearly indicate the presence of this new species alongside the remaining this compound. rsc.org The ¹H NMR spectrum of the oxonium ion shows a new singlet at 9.81 ppm, characteristic of the protonated hydroxyl group (OH₂⁺), in addition to the triplet for the CHF₂ group. rsc.org The ¹⁹F and ¹³C NMR spectra show corresponding new signals for the CF₂OH₂⁺ moiety. rsc.org

The following table compares the NMR spectroscopic data for this compound and its resulting oxonium ion in HF/SbF₅. rsc.org

SpeciesNucleusChemical Shift (δ) in ppmAssignment
CHF₂COF ¹H6.07CHF₂
¹⁹F19.74COF
¹⁹F-132.65CHF₂
[CHF₂CF₂OH₂]⁺ ¹H5.60CHF₂
¹H9.81OH₂⁺
¹⁹F-90.62CF₂OH₂⁺
¹⁹F-141.33CHF₂
¹³C115.6CF₂OH₂⁺
¹³C105.8CHF₂
NMR data recorded in HF/SbF₅ at -60 °C. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. nanografi.comcanterbury.ac.nz

Low-temperature infrared spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The IR spectrum exhibits a number of characteristic absorption bands corresponding to specific bond vibrations. rsc.orgrsc.org The most prominent feature is the very strong absorption band associated with the carbonyl (C=O) stretching vibration. Its high frequency is characteristic of acyl fluorides, where the electronegative fluorine atom significantly strengthens and shortens the C=O bond. Other key bands include those for the C-H stretching and various C-F stretching and bending modes. rsc.orgresearchgate.net

Raman spectroscopy offers complementary information to IR spectroscopy. rsc.orgrsc.org While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that cause a large change in polarizability. For this compound, the C=O stretch is also observable in the Raman spectrum, though typically with a different intensity profile compared to the IR spectrum. Symmetric stretching vibrations, such as those of the C-F bonds, often give rise to strong signals in the Raman spectrum. rsc.orgresearchgate.net

Selected vibrational frequencies for this compound from low-temperature IR and Raman spectra are summarized below. rsc.orgresearchgate.net

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretch30363036
C=O Stretch18861888
CHF Bend13611361
CF₂ Stretch (asym)11841184
CF₂ Stretch (sym)11181118
C-C Stretch960960
Data from low-temperature spectra. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While a single-crystal X-ray diffraction structure for this compound itself has not been reported in the reviewed literature, the solid-state structure of its stable derivative in superacid, [CHF₂CF₂OH₂][SbF₆], has been determined. uni-muenchen.de After being synthesized from this compound in HF/SbF₅, the resulting oxonium salt was isolated as a colorless solid, and its structure was analyzed by single-crystal X-ray diffraction. rsc.orguni-muenchen.de

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₂HF₃O), the molecular weight is 98.02 g/mol , with a monoisotopic mass of approximately 97.998 Da. nih.govnist.gov In a mass spectrum, the unfragmented molecule, or molecular ion (M⁺•), would therefore be expected at a mass-to-charge ratio (m/z) of ~98.

Upon ionization, typically by electron impact (EI), the this compound molecule undergoes fragmentation at its weakest bonds. The resulting charged fragments are detected, and their masses provide structural clues. While a publicly available, detailed experimental mass spectrum for this compound is not prevalent in the literature, the fragmentation pattern can be predicted based on the known principles of mass spectrometry for carbonyl compounds and halogenated alkanes. libretexts.orgmsu.edu

The primary fragmentation pathways for this compound would likely involve the cleavage of the C-C bond and the C-F bonds. The presence of the carbonyl group and electronegative fluorine atoms influences the fragmentation process. msu.edu

Key Predicted Fragmentation Pathways:

α-Cleavage: The bond between the carbonyl carbon and the difluoromethyl carbon (CHF₂) is susceptible to cleavage. This would result in the loss of a difluoromethyl radical (•CHF₂) and the formation of the fluorocarbonyl cation (COF⁺). This fragment is expected to be prominent due to the stability of the acylium ion.

Loss of Acyl Fluorine: Cleavage of the C-F bond on the carbonyl group can lead to the loss of a fluorine radical (•F), resulting in the formation of the difluoroacetyl cation ([CHF₂CO]⁺).

Loss of Hydrogen Fluoride (HF): In compounds containing fluorine, the loss of a neutral HF molecule is a possible fragmentation pathway, which would result in a radical cation with a mass of M-20. whitman.edu

The predicted fragmentation data is summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Neutral Loss Formula of Neutral Loss
98 [CHF₂COF]⁺• C₂HF₃O⁺• - -
79 [CHF₂CO]⁺ C₂HF₂O⁺ •F F
78 [CF₂CO]⁺• C₂F₂O⁺• HF HF
51 [CHF₂]⁺ CHF₂⁺ •COF COF

Chromatographic Techniques for Separation and Quantitative Analysis of Derivatives

This compound is a highly reactive gas that serves as a valuable building block in organic synthesis. google.comgoogle.com Due to its reactivity, direct chromatographic analysis is challenging. Instead, chromatographic methods are extensively employed for the separation and quantitative analysis of its more stable derivatives. These techniques are crucial for monitoring reaction progress, determining product purity, and quantifying yields. google.comgoogle.com

Gas Chromatography (GC)

Gas chromatography is frequently the method of choice for analyzing the volatile derivatives of this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

Reaction Monitoring and Purity Analysis: In the synthesis of fluorinated pyrazole (B372694) derivatives, where this compound is a key reactant, GC has been used to analyze the purity of the final solid products. google.com

Analysis of Ester Derivatives: The preparation of difluoroacetic acid esters, such as ethyl difluoroacetate, from the reaction of this compound with alcohols, utilizes GC to analyze the reaction products and determine the composition of the resulting solution. google.com

For many compounds, derivatization is a necessary step to increase volatility and thermal stability for GC analysis. research-solution.com While this compound is often the agent used to create a derivative, the principles of enhancing detectability apply to its subsequent products. The incorporation of fluorine atoms into a molecule, as is inherent in derivatives of this compound, can significantly enhance detection sensitivity, especially when using a mass spectrometer with negative chemical ionization (NCI-MS). nih.gov

Liquid Chromatography (LC)

For derivatives of this compound that are less volatile or thermally sensitive, high-pressure liquid chromatography (HPLC) is a suitable analytical technique. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Separation of Polar Derivatives: Although specific applications for this compound derivatives are not extensively detailed in readily available literature, HPLC is a powerful tool for separating mixtures of polar compounds. For instance, it has been used effectively to separate complex mixtures of s-triazine herbicides and their more polar degradation products, demonstrating its capability for handling a wide range of analyte polarities. d-nb.info This capability would extend to polar, non-volatile derivatives synthesized from this compound.

Ion Chromatography (IC): In specific synthetic applications, ion chromatography has been used to analyze the liquid phase of a reaction mixture where this compound was employed as a reagent source. au.dk

The following table summarizes the application of these chromatographic techniques in the context of this compound chemistry.

Table 2: Chromatographic Methods for the Analysis of this compound Derivatives

Technique Application Derivative Type Purpose Reference
Gas Chromatography (GC) Purity assessment of reaction products 3-difluoromethyl-1-methyl-4-acetylpyrazole Quantitative Analysis google.com
Gas Chromatography (GC) Analysis of reaction mixtures Difluoroacetic acid esters Product Identification & Quantification google.com
Ion Chromatography (IC) Analysis of reaction aliquots Various (in solution) Reaction Monitoring au.dk

Green Chemistry Principles in Difluoroacetyl Fluoride Research

Development of Safer and More Convenient Difluoroacetylation Reagents

Difluoroacetyl fluoride (B91410) is a highly reactive and useful reagent for introducing the difluoroacetyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals. However, its utility is hampered by its physical state as a gas at room temperature, which presents significant challenges.

The gaseous nature of difluoroacetyl fluoride complicates its storage, transportation, and handling. It requires specialized high-pressure equipment and stringent safety protocols to prevent accidental release. Furthermore, one of its precursors, tetrafluoroethylene (B6358150), is known for its potential to explode, making large-scale production and transport a significant safety concern google.com. These challenges have driven the scientific community to develop safer, non-gaseous alternatives that can deliver the difluoroacetyl moiety with comparable or superior efficiency.

One prominent strategy involves the creation of "equivalent reagents" that are solid or liquid under standard conditions but generate the reactive species in situ. A notable example is the reaction of this compound gas with pyridine (B92270) to form a stable, solid pyridinium (B92312) salt, fluoridizing difluoro acetylpyridine google.com. This solid reagent is significantly easier and safer to handle, store, and transport than the gas. It can be prepared and stored as a solution, offering a more convenient method for its use in synthesis google.com. This approach aligns with the green chemistry principle of designing safer chemicals by minimizing the risks associated with volatile and hazardous materials. The development of solid surrogates for other hazardous fluorinating gases, such as sulfuryl fluoride, further demonstrates the viability of this strategy in modern chemistry researchgate.net.

Reagent FormCompound ExampleKey AdvantagesResearch Findings
Gas (Traditional) This compoundHigh reactivityDifficult and hazardous to transport and handle due to gaseous state and explosive potential of precursors. google.com
Solid Equivalent Fluoridizing difluoro acetylpyridineEnhanced safety, easier handling and storage, convenient application as a solution.Created by reacting the gaseous fluoride with pyridine, forming a stable solid that circumvents the challenges of the gas. google.com

Exploration of Sustainable Synthetic Pathways for this compound Production

Historically, the synthesis of fluoroorganic compounds often involved harsh reagents and conditions. Early methods for producing this compound, for instance, utilized hazardous and toxic materials like sulfur trioxide and fluorosulfonic acid, which generated problematic waste effluents allindianpatents.com. In line with green chemistry principles, modern research focuses on developing more sustainable and environmentally benign synthetic routes.

A key objective is the replacement of dangerous reagents with safer alternatives and the use of catalytic processes to improve efficiency and reduce waste. One innovative approach involves the reaction of dichloroacetyl chloride with potassium fluoride, a solid and relatively safe fluorinating agent, using a chromium complex catalyst to achieve a high yield chemicalbook.com. Another pathway utilizes a vapor-phase reaction of 1-alkoxy-1,1,2,2-tetrafluoroethane over a metal halide catalyst supported on carbon. This method is promoted as being both cost-effective and environmentally friendly due to the reduced quantity of catalyst required and the avoidance of corrosive reagents like antimony halide allindianpatents.com.

Recent breakthroughs in fluorochemistry are paving the way for even more sustainable practices, such as the direct use of the mineral fluorspar (calcium fluoride, CaF₂) to bypass the production of highly toxic and corrosive hydrogen fluoride (HF) gas, a standard precursor for all fluorochemicals ox.ac.uk. While not yet applied directly to this compound on a large scale, this methodology represents a paradigm shift toward safer and less energy-intensive fluorochemical manufacturing ox.ac.uk.

Synthetic PathwayStarting MaterialsCatalyst/ReagentsKey Sustainability Advantages
Halogen Exchange Dichloroacetyl chloride, Potassium fluorideChromium complex catalystAvoids highly toxic reagents; high yield reported. chemicalbook.com
Vapor-Phase Reaction 1-alkoxy-1,1,2,2-tetrafluoroethaneFerric chloride on carbonCost-effective, environmentally friendly, requires less catalyst, avoids corrosive antimony halides. allindianpatents.com
Catalytic Conversion 1-alkoxy-1,1,2,2-tetrafluoroethaneSiCl₄, TiCl₄, ZnCl₂, AlCl₃, metal oxidesHigh yields under mild conditions, potentially reducing energy consumption. google.com
Direct from Trichloroethylene Trichloroethylene, Oxygen, Inorganic fluorideTrialkyl boron, catalystUtilizes simple, readily available raw materials. lookchem.com
Traditional Method 1-alkoxy-1,1,2,2-tetrafluoroethaneSulfur trioxide, Fluorosulfonic acid(Baseline - Not Sustainable) Involves hazardous and toxic materials, generates problematic waste. allindianpatents.com

Minimizing Environmental Impact in Fluoroorganic Synthesis

In the synthesis of this compound derivatives, strategies are being developed to improve atom utilization. For example, one synthetic method for an ethyl butyrate (B1204436) derivative involves a multi-step process where hydrogen fluoride generated in the first step is captured and used as a reagent in the second step. The product of the second step is then used to regenerate the initial this compound reactant, creating a cycle that recycles byproducts and maximizes the use of raw materials lookchem.com.

Furthermore, the scientific community is increasingly exploring the use of biosynthetic pathways and engineered enzymes to create fluorinated compounds. By leveraging biological systems, it may be possible to produce complex organofluorines from simple, non-toxic precursors like fluoride ions under ambient conditions, representing an ultimate goal in sustainable chemical production nih.govrsc.org. While still an emerging field, synthetic biology offers a promising route to fundamentally reduce the environmental impact of fluoroorganic synthesis. The replacement of persistent synthetic fluorosurfactants, often used in fluorochemical processes, with biodegradable alternatives like phospholipids (B1166683) also contributes to a more sustainable fluorine chemistry lifecycle rsc.org.

Future Research Directions and Emerging Avenues for Difluoroacetyl Fluoride Chemistry

Discovery of Novel Reactivity Modes and Catalytic Systems

While difluoroacetyl fluoride (B91410) has been utilized in several transformations, its full reactive potential is yet to be completely harnessed. Future research will likely focus on uncovering new modes of reactivity, moving beyond its current applications. A significant area of exploration will be the development of novel catalytic systems that can activate difluoroacetyl fluoride in unprecedented ways. This could involve the design of new Lewis acid or transition metal catalysts capable of promoting previously inaccessible reaction pathways. For instance, the development of catalysts that can facilitate the direct, selective introduction of the difluoroacetyl group into a wider range of organic molecules under mild conditions remains a key objective.

Furthermore, the exploration of dual catalytic systems, where two catalysts work in concert to activate both the this compound and the substrate, could open up new avenues for complex bond formations. Research into photoredox and electrochemical methods for the activation of this compound is also a promising direction, potentially offering greener and more efficient synthetic routes.

Integration into Catalytic Asymmetric Synthesis for Enantioselective Transformations

The synthesis of enantioenriched organofluorine compounds is of paramount importance in medicinal chemistry and materials science. A major future direction for this compound chemistry lies in its integration into catalytic asymmetric synthesis. nih.govnih.gov The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound will be a major focus. This will likely involve the design of chiral Lewis acids, transition metal complexes with chiral ligands, and organocatalysts that can induce high levels of enantioselectivity.

For example, the asymmetric aldol (B89426) or Mannich-type reactions of enolates derived from this compound with various electrophiles represent a significant opportunity for the synthesis of chiral α,α-difluoro-β-hydroxy or -amino carbonyl compounds. nih.govnih.gov The development of catalytic systems that can achieve high yields and enantioselectivities in these transformations is a key challenge that will be addressed in future research. The use of in situ generated difluoroenol species from trifluoromethyl diazo compounds has already shown promise in this area, providing a platform for expanding asymmetric fluorination chemistry. nih.govnih.gov

Expanding Applications in the Synthesis of Complex Natural Products and Advanced Materials

The unique properties imparted by fluorine atoms make them highly desirable in complex molecules. An emerging avenue for this compound chemistry is its application in the total synthesis of complex natural products and the development of advanced materials. The difluoroacetyl group can serve as a versatile building block, which can be further elaborated to construct intricate molecular architectures. Future research will likely see the strategic incorporation of this compound in the synthesis of fluorinated analogues of biologically active natural products, potentially leading to compounds with enhanced potency or improved pharmacokinetic profiles. rsc.orgresearchgate.net

In the realm of materials science, this compound can be utilized as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. These materials are expected to exhibit unique properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. The development of polymerization methods that can effectively incorporate the difluoroacetyl moiety will be a key area of investigation.

Methodological Advancements in Directed C-H and C-F Bond Functionalization

The direct functionalization of C-H and C-F bonds represents a powerful and atom-economical approach to the synthesis of complex molecules. nih.govresearchgate.netnih.govresearchgate.net Future research on this compound will undoubtedly focus on developing new methodologies for the directed C-H and C-F bond functionalization. This will involve the use of directing groups to control the regioselectivity of the reaction, allowing for the precise installation of the difluoroacetyl group at a specific position in a molecule.

Furthermore, the selective activation and functionalization of the C-F bonds within the difluoroacetyl group itself could lead to the development of novel transformations. researchgate.netnih.gov For instance, the selective replacement of one or both fluorine atoms with other functional groups could provide access to a wide range of new difunctionalized building blocks. The development of catalytic systems that can differentiate between the C-F bonds of the difluoroacetyl group and other C-F bonds within a molecule will be a significant challenge and a major area of future research.

Interactive Data Table: Overview of Future Research Directions

Research Area Key Objectives Potential Impact
Novel Reactivity and Catalysis Discovery of new reaction modes, development of novel catalytic systems (Lewis acids, transition metals, photoredox, electrochemical).Access to previously inaccessible chemical space, greener and more efficient synthetic routes.
Asymmetric Synthesis Development of chiral catalysts for enantioselective transformations (aldol, Mannich reactions).Synthesis of enantioenriched organofluorine compounds for pharmaceuticals and materials.
Complex Molecule Synthesis Application in the total synthesis of fluorinated natural products and advanced fluoropolymers.Creation of new bioactive compounds with enhanced properties and novel materials with unique characteristics.
C-H and C-F Functionalization Development of directed C-H functionalization methods and selective C-F bond activation within the difluoroacetyl group.Highly atom-economical and regioselective synthesis of complex fluorinated molecules and novel difunctionalized building blocks.

Q & A

Q. What are the primary synthetic routes for difluoroacetyl fluoride in laboratory settings, and how do reaction conditions influence product purity?

this compound is synthesized via fluoride ion-catalyzed condensation reactions or direct fluorination of carboxylic acid derivatives . For example:

  • Condensation : Trifluoroacetyl fluoride reacts with this compound in the presence of a Lewis base (e.g., tertiary amines) to form esters like CH₂F(CO)OCF₂CH₂F₂. However, yields are highly dependent on fluoride ion activity, which can be suppressed by cooling traps to −10°C to reduce ester dissociation .
  • Direct fluorination : Branched substrates (e.g., pivaloyl fluoride) are fluorinated using fluorine gas diluted with nitrogen. This method requires extended reaction times and higher fluorine concentrations for crowded systems, yielding up to 52% perfluorinated products .

Q. Key considerations :

  • Monitor fluoride ion concentration to avoid undesired ester dissociation.
  • Use gas chromatography (GC) or NMR to verify product ratios and identify byproducts like fluoroalkanes .

Q. How can spectroscopic methods resolve the conformational stability of this compound?

Infrared (IR) and Raman spectroscopy are critical for analyzing molecular vibrations and conformational equilibria. For this compound:

  • IR spectra reveal characteristic C=O and C-F stretching frequencies at ~1,850 cm⁻¹ and ~1,200 cm⁻¹, respectively.
  • Raman spectroscopy detects torsional modes linked to internal rotation barriers (e.g., ~3.5 kcal/mol for chloroacetyl fluoride analogs) .
  • Methodology : Perform temperature-dependent studies in inert matrices (e.g., argon) to isolate rotational isomers and validate results with ab initio calculations .

Advanced Research Questions

Q. How do competing reaction pathways in fluoride-catalyzed systems lead to data contradictions in this compound derivatization?

Fluoride ions act as dual catalysts, enabling ester formation and dissociation. For example:

  • In condensation reactions, fluoride ions promote ester synthesis but also trigger retro-esterification, reducing yields. Statistically similar α- and γ-hydro esters show divergent yields (20% vs. 2%) due to the lability of -(CO)O-CF₂ linkages .
  • Experimental design :
    • Use isotopic labeling (e.g., ¹⁸O) to track oxygen migration during ester dissociation.
    • Conduct kinetic studies under varying temperatures and catalyst concentrations to model competing pathways .

Q. What analytical strategies mitigate challenges in characterizing fluorinated byproducts from this compound reactions?

Fluorination of dicarboxylic acids (e.g., adipic acid) generates complex byproduct mixtures, such as 5-fluoropentanoic acid and fluorobutanes. To resolve these:

  • Gas chromatography-mass spectrometry (GC-MS) : Separate volatile fluoroalkanes (e.g., C₄H₇F₃ isomers) and compare retention indices with synthetic standards .

  • NMR with cryoprobes : Enhance sensitivity for low-concentration species (e.g., γ-hydrotetrafluoroethyl trifluoroacetate esters) in deuterated solvents .

  • Table : Common Byproducts and Analytical Signatures

    ByproductGC Retention Time (min)Key NMR Shifts (ppm)
    5-fluoropentanoic acid8.2δ 4.5 (t, -CF₂), 2.3 (m, CH₂)
    CH₂F(CO)OCF=CF₂10.5δ 5.8 (d, =CF₂), 3.9 (q, -OCH₂)

Q. What methodologies assess the thermal stability of this compound derivatives for monomer development?

Perfluorodimethylmalonyl difluoride and related esters are candidate monomers for fluoropolymer synthesis. To evaluate stability:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C for perfluoro esters).
  • Dynamic mechanical analysis (DMA) : Test viscoelastic properties under controlled humidity to detect hydrolysis .
  • Barrier studies : Use fluoride-selective electrodes to quantify HF release during degradation, a critical factor in material lifetime .

Methodological Guidance

Q. How should researchers design experiments to reconcile discrepancies in fluorination yields across studies?

Discrepancies often arise from fluorine gas purity, substrate branching, or catalytic conditions. To standardize protocols:

  • Control experiments : Compare direct fluorination (e.g., F₂/N₂ mixtures) with indirect methods (e.g., KCoF₄) for substrates like pivaloyl fluoride .
  • Data normalization : Report yields relative to fluorine consumption and characterize unreacted substrates via titration or GC .

Q. What computational tools complement experimental studies of this compound’s electronic structure?

  • Density functional theory (DFT) : Calculate bond dissociation energies (e.g., C-F vs. C-O) to predict reaction pathways.
  • Conformational analysis : Compare computed IR/Raman spectra with experimental data to validate rotational barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.